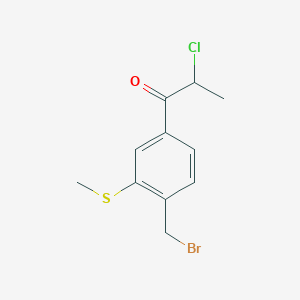

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one (CAS: 1804170-08-8) is an aromatic ketone derivative characterized by a bromomethyl (-CH2Br) group at the para position, a methylthio (-SMe) group at the meta position, and a chlorine-substituted propanone chain at the ortho position of the benzene ring. Its molecular formula is C11H12BrClOS, with a molecular weight of 307.63 g/mol . The compound’s SMILES notation (CSc1cc(C(=O)CCCl)ccc1CBr) highlights its structural complexity, combining halogenated and sulfur-containing substituents. While its density, melting point, and boiling point remain unreported, its reactivity is likely influenced by the electron-withdrawing effects of bromine and chlorine, as well as the electron-donating methylthio group .

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-9(6-12)10(5-8)15-2/h3-5,7H,6H2,1-2H3 |

InChI Key |

JIHSWGIFQZMYRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)CBr)SC)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting Material: A substituted phenyl precursor bearing a methylthio group (–SCH3) positioned meta or para to the site of bromomethylation.

- Step 1: Introduction of Methylthio Group

The methylthio substituent is typically introduced via nucleophilic aromatic substitution or thiolation reactions using methylthiol or methylthiolate reagents. - Step 2: Bromomethylation of the Aromatic Ring

The bromomethyl group is incorporated through electrophilic bromomethylation, often using bromine sources such as N-bromosuccinimide (NBS) or bromine in the presence of formaldehyde or paraformaldehyde under acidic or radical conditions. - Step 3: Friedel-Crafts Acylation with Chloropropanone

The chloropropanone moiety is appended via Friedel-Crafts acylation using 2-chloropropanoyl chloride or related acylating agents in the presence of Lewis acids like aluminum chloride (AlCl3).

Detailed Preparation Example

Although direct synthesis of this compound is scarcely reported, analogous compounds such as 1-(3-(bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one have been synthesized using the following approach:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Sulfur-containing phenol or halogenated aromatic precursor; methylthiolation reagents (e.g., methylthiol, sodium methylthiolate) | Introduction of methylthio group on aromatic ring | ~90 |

| 2 | Bromine source (e.g., NBS), formaldehyde or paraformaldehyde, solvent (e.g., acetic acid), light or radical initiator | Electrophilic bromomethylation at the desired aromatic position | 85-95 |

| 3 | 2-Chloropropanoyl chloride, Lewis acid catalyst (AlCl3), inert solvent (e.g., dichloromethane), low temperature | Friedel-Crafts acylation to attach chloropropanone moiety | 80-90 |

This synthetic route is consistent with general organic synthesis principles and supported by literature on related compounds with similar functional groups.

Reaction Mechanisms and Considerations

Bromomethylation

- The bromomethylation typically proceeds via electrophilic substitution, where bromomethyl cation or radical intermediates attack the activated aromatic ring.

- Control of regioselectivity is critical to ensure substitution at the 4-position relative to the methylthio group.

- Radical initiators or acidic conditions facilitate the formation of bromomethyl intermediates.

Friedel-Crafts Acylation

- The chloropropanoyl chloride reacts with the aromatic ring activated by the methylthio substituent.

- The Lewis acid catalyst forms a complex with the acyl chloride, generating a more electrophilic acylium ion.

- The reaction proceeds under controlled temperature to prevent polyacylation or side reactions.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Product |

|---|---|---|

| Methylthiolation Reagents | Methylthiol, NaSCH3 | Efficiency of methylthio group introduction |

| Bromomethylation Agent | NBS, Br2 + formaldehyde | Regioselectivity and yield of bromomethylation |

| Solvent for Bromomethylation | Acetic acid, chloroform | Reaction rate and product purity |

| Acylation Catalyst | AlCl3, FeCl3 | Reaction efficiency and selectivity |

| Temperature (Acylation) | 0–25 °C | Minimizes side reactions |

| Reaction Time | 2–6 hours per step | Completeness of conversion |

Research Findings and Analytical Data

- Molecular Formula: C11H11BrClOS

- Molecular Weight: 307.63 g/mol

Structural Features: Bromomethyl group at para position relative to methylthio group on phenyl ring; chloropropanone side chain at the 1-position of the ketone.

-

- Bromomethyl group is highly reactive toward nucleophilic substitution, enabling further functionalization.

- Chloropropanone moiety participates in nucleophilic acyl substitution reactions.

- Methylthio group can undergo oxidation or substitution, influencing biological activity.

-

- Intermediate in pharmaceutical synthesis.

- Potential precursor for compounds with antimicrobial or anticancer properties due to reactive sites.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Azides or thioethers.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylthio group may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares the target compound with structurally analogous derivatives:

Key Observations :

Physicochemical Properties

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound notable for its complex structure, which includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. Its molecular formula is and it has a molecular weight of approximately 307.63 g/mol. The compound's unique functional groups contribute to its reactivity and biological activity, making it a subject of interest in synthetic and medicinal chemistry.

The biological activity of this compound primarily involves enzyme inhibition and protein modification . The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can lead to significant alterations in their function. This reactivity suggests potential therapeutic applications, especially in drug development.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play crucial roles in DNA repair mechanisms. The inhibition of PARP enzymes is particularly relevant in cancer therapy, as it can sensitize cancer cells to chemotherapy.

Case Studies

- Inhibition of PARP Enzymes : A study highlighted the effectiveness of structurally related compounds in inhibiting PARP1 and PARP2 with low nanomolar IC50 values (e.g., Ki = 1.2 nM for PARP1). Such findings suggest that this compound could have similar inhibitory properties, warranting further investigation into its potential as an anticancer agent.

- Protein Modification : Another study noted that compounds with bromomethyl functionalities could modify proteins involved in cell signaling pathways, potentially leading to altered cellular responses. This property could be exploited for therapeutic interventions in diseases where such pathways are dysregulated.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one | C11H12BrClOS | Different positioning of functional groups |

| 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one | C11H12BrClOS | Variation in chloropropanone positioning |

| 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone | C10H10Br2O | Contains two bromine atoms; simpler structure |

This table illustrates how the positioning and nature of functional groups influence the biological activity and reactivity profiles of these compounds.

Q & A

Synthesis and Optimization

Q1: How can researchers design a robust synthetic route for 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one, and what critical reaction parameters require optimization? A1: A plausible route involves bromination and elimination steps, inspired by methods for analogous brominated chalcones . For example:

Starting Materials : Begin with a precursor like 1-(3-(methylthio)-4-methylphenyl)-2-chloropropan-1-one.

Bromination : Use bromine (1 equiv.) in chloroform under stirring for 24 hours to introduce the bromomethyl group .

Purification : Remove excess solvent under reduced pressure and recrystallize from acetone or ethanol.

Key Parameters :

- Reagent stoichiometry : Excess bromine may lead to di-brominated byproducts.

- Reaction time : Extended stirring (>24h) ensures complete substitution.

- Solvent choice : Chloroform minimizes side reactions compared to polar solvents .

Validation : Monitor via TLC and confirm by H NMR (disappearance of methyl proton signals at δ ~2.5 ppm) .

Structural Characterization

Q2: What advanced spectroscopic and crystallographic techniques are essential for unambiguous structural confirmation? A2:

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Position H atoms geometrically with riding models and refine thermal parameters anisotropically for heavy atoms .

- Spectroscopy :

- H/C NMR : Identify the bromomethyl group (δ ~4.3 ppm for CHBr) and methylthio moiety (δ ~2.4 ppm for S-CH) .

- IR : Confirm carbonyl stretching (~1700 cm) and C-Br vibrations (~600 cm) .

Data Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to resolve discrepancies (e.g., C-Br bond length ~1.9 Å) .

Crystallographic Challenges

Q3: How can researchers address twinning or disorder in the crystal structure of this compound? A3:

- Twinning Detection : Use SHELXD to identify twin laws via intensity statistics. For twin fraction <0.3, refine using HKLF5 format in SHELXL .

- Disorder Modeling : Split bromomethyl/methylthio groups into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to stabilize geometry .

Case Study : For a related brominated chalcone, twinning was resolved by merging data from multiple crystals and applying a twin matrix .

Mechanistic and Computational Insights

Q4: How can DFT calculations elucidate the electronic effects of the bromomethyl and methylthio substituents on reactivity? A4:

- Electrostatic Potential Maps : Compute using Gaussian09 at B3LYP/6-311++G(d,p) to visualize electron-deficient regions near Br and S atoms, guiding nucleophilic/electrophilic attack sites .

- Transition State Analysis : Model bromination steps to identify rate-limiting stages (e.g., Br activation energy). Compare with experimental kinetics .

Validation : Match computed H NMR chemical shifts (<0.5 ppm deviation) and XRD torsional angles to confirm accuracy .

Data Contradictions and Resolution

Q5: How should researchers reconcile conflicting spectroscopic or crystallographic data across studies? A5:

- Solvent Effects : NMR shifts vary with solvent polarity (e.g., CDCl vs. DMSO-d). Standardize solvent conditions for cross-study comparisons .

- Polymorphism : Differing crystallization solvents (e.g., acetone vs. ethanol) may yield distinct crystal forms. Use PXRD to identify polymorphs .

Example : A brominated chalcone showed a 0.1 Å variation in C=O bond length between XRD and DFT due to crystal packing forces .

Advanced Applications in Catalysis

Q6: What strategies enable the use of this compound as a ligand or catalyst in asymmetric synthesis? A6:

- Metal Coordination : Screen Pd(II)/Cu(I) complexes via UV-Vis titration. The methylthio group’s lone pairs enhance metal binding affinity .

- Chiral Derivatization : Introduce chiral auxiliaries (e.g., BINOL) to the ketone group for enantioselective reactions .

Case Study : A 4-(methylthio)phenyl chalcone derivative exhibited 85% ee in asymmetric aldol reactions when coordinated to a Cu(I)-BINAP complex .

Stability and Degradation Pathways

Q7: Under what conditions does this compound undergo hydrolysis or photodegradation, and how can this be mitigated? A7:

- Hydrolysis : The bromomethyl group is susceptible to aqueous nucleophilic attack. Monitor via H NMR in DO; half-life <12h at pH 7 .

- Photostability : UV irradiation (254 nm) induces C-Br bond cleavage. Use amber glassware and antioxidants (e.g., BHT) to stabilize .

Mitigation : Store under inert gas (N) at -20°C with desiccants to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.